molecular formula C11H9N3O2S2 B605428 Aminoluciferin CAS No. 161055-47-6

Aminoluciferin

Cat. No. B605428
M. Wt: 279.33
InChI Key: HKSJKXOOBAVPKR-SSDOTTSWSA-N
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Description

Aminoluciferin is a molecule that is widely used in bioluminescence imaging (BLI) as a reporter gene in assays to study gene expression, gene delivery, and more . It is used in the luciferin-luciferase system, which is an indispensable method for the noninvasive visualization of cell populations and biochemical events in living animals .


Synthesis Analysis

The synthesis of Aminoluciferin involves a design concept for functional bioluminogenic substrates based on the aminoluciferin (AL) scaffold . A convenient, high-yield method for synthesizing N-alkylated ALs has been developed .


Molecular Structure Analysis

The molecular formula of Aminoluciferin is C11H9N3O2S2 . The molecular weight is 279.3 g/mol . The exact mass and monoisotopic mass are 279.01361889 g/mol .


Chemical Reactions Analysis

In the chemical reaction of firefly/click beetle bioluminescence, d-luciferin is adenylated by luciferase using adenosine triphosphate (ATP) followed by reaction with molecular oxygen to generate a high-energy dioxetane intermediate .


Physical And Chemical Properties Analysis

Aminoluciferin has a molecular weight of 279.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 142 Ų .

Scientific Research Applications

  • Bioluminogenic Substrate for Proteinases : Aminoluciferin derivatives, like 6-(N-Acetyl-L-phenylalanyl)-aminoluciferin, serve as highly sensitive bioluminogenic substrates for different proteinases. They are particularly effective for alpha-chymotrypsin, with kinetic parameters showing high sensitivity and specificity. This makes them useful in assays where minute quantities of enzymes need to be detected and quantified (Monsees, Miska, & Geiger, 1994).

  • Ultrasensitive Detection of Proteinases : By modifying the peptide residue in aminoluciferin derivatives, they can be tailored for ultrasensitive detection of a variety of proteinases. This capability is significant for highly specific and sensitive biochemical assays (Monsees, Geiger, & Miska, 1995).

  • Apoptosis Imaging : Aminoluciferin is used in bioluminescence imaging approaches, such as with Z-DEVD-aminoluciferin, a caspase 3/7 substrate. This enables non-invasive in vivo imaging of apoptosis, particularly in cancer research and drug development, by monitoring caspase activation through bioluminescent signals (Scabini et al., 2011).

  • Enhanced Protease Assays : Aminoluciferin-based substrates have been developed for more sensitive and faster protease assays compared to traditional methods. These substrates, when combined with evolved luciferase enzymes, enable homogeneous, high-throughput compatible assays (O'Brien et al., 2005).

  • Molecular Imaging of Drug Efficacy : Aminoluciferin derivatives like Z-DEVD-aminoluciferin facilitate early detection of drug efficacy in cancer treatment. They enable quantitative, non-invasive imaging of apoptosis in vivo, offering insights into the effectiveness of therapeutic interventions (Hickson et al., 2010).

Future Directions

The field has just begun to explore the intricate biology of the immunoproteasome and its therapeutic potential is yet to be fully realized . The AL scaffold is appropriate for a range of functional luminophores and represents a useful alternative substrate to luciferin .

properties

IUPAC Name

(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSJKXOOBAVPKR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoluciferin

Citations

For This Compound
2,070
Citations
DM Mofford, GR Reddy, SC Miller - Journal of the American …, 2014 - ACS Publications
Firefly luciferase adenylates and oxidizes d-luciferin to chemically generate visible light and is widely used for biological assays and imaging. Here we show that both luciferase and …
Number of citations: 123 pubs.acs.org
Z Zheng, G Li, C Wu, M Zhang, Y Zhao… - Chemical …, 2017 - pubs.rsc.org
D-Luciferin is the most widely used substrate for bioluminescence (BL) applications but its low chemical stability always affects its performance. Herein, we rationally designed two …
Number of citations: 16 pubs.rsc.org
EH White, H Wörther, HH Seliger… - Journal of the American …, 1966 - ACS Publications
… Of these compounds, only aminoluciferin reacts with firefly luciferase and ATP to produce light. The … The fluorescence of aminoluciferin is compared with that of native luciferin. …
Number of citations: 176 pubs.acs.org
R Shinde, J Perkins, CH Contag - Biochemistry, 2006 - ACS Publications
… −d-aminoluciferin, and investigated its properties relative to those of d-aminoluciferin and d-… Glycine−d-aminoluciferin had a longer in vivo circulation time than the other two substrates. …
Number of citations: 135 pubs.acs.org
W Wu, J Su, C Tang, H Bai, Z Ma, T Zhang… - Analytical …, 2017 - ACS Publications
To enhance the efficiency of firefly luciferase/luciferin bioluminescence imaging, a series of N-cycloalkylaminoluciferins (cyaLucs) were developed by introducing lipophilic N-…
Number of citations: 55 pubs.acs.org
CC Woodroofe, JW Shultz, MG Wood, J Osterman… - Biochemistry, 2008 - ACS Publications
… Under these conditions aminoluciferin elutes at 9.7 min; identity was confirmed by coinjection with an authentic sample of aminoluciferin. Preparative HPLC was performed on a Waters …
Number of citations: 68 pubs.acs.org
H Takakura, R Kojima, Y Urano, T Terai… - Chemistry–An Asian …, 2011 - Wiley Online Library
… Glow in the dark: We have shown that aminoluciferin (AL) is a versatile scaffold for bioluminogenic substrates by modification at the 6′-position. To confirm its value, we designed and …
Number of citations: 70 onlinelibrary.wiley.com
ST Adams Jr, SC Miller - Current opinion in chemical biology, 2014 - Elsevier
… This paper established that D-luciferin and aminoluciferin could be formed in vivo from D-cysteine and a 2-cyanobenzothiazole. Furthermore, D-cysteine could be caged to report on …
Number of citations: 139 www.sciencedirect.com
GR Reddy, WC Thompson… - Journal of the American …, 2010 - ACS Publications
… We next measured the emission wavelength of bioluminescence for our synthetic aminoluciferin substrates. Relative to LH 2 , 6′-NH 2 LH 2 exhibited red-shifted light emission from …
Number of citations: 150 pubs.acs.org
J Hickson, S Ackler, D Klaubert, J Bouska… - Cell Death & …, 2010 - nature.com
… -aminoluciferin, a modified firefly luciferase substrate that in apoptotic cells is cleaved by caspase-3 to liberate aminoluciferin, … Z-DEVD-aminoluciferin and bioluminescent images were …
Number of citations: 79 www.nature.com

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